2,4-Dioxo-(614C)1H-pyrimidine-6-carboxylic acid

Description

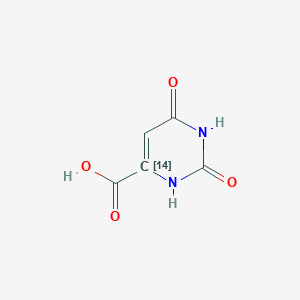

2,4-Dioxo-(614C)1H-pyrimidine-6-carboxylic acid is a pyrimidine derivative featuring oxo groups at positions 2 and 4, a carboxylic acid moiety at position 6, and a carbon-14 isotopic label at position 6 (denoted as 614C). This isotopic labeling is critical for metabolic tracing studies in pharmaceutical research. The presence of multiple electron-withdrawing groups (oxo and carboxylic acid) enhances its reactivity and binding affinity to biological targets, making it a promising candidate for drug development.

Propriétés

IUPAC Name |

2,4-dioxo-(614C)1H-pyrimidine-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O4/c8-3-1-2(4(9)10)6-5(11)7-3/h1H,(H,9,10)(H2,6,7,8,11)/i2+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXQPEWDEAKTCGB-HQMMCQRPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=O)NC1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=[14C](NC(=O)NC1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90927373 | |

| Record name | 2,6-Dihydroxy(4-~14~C)pyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90927373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13186-54-4 | |

| Record name | Orotic-6-14C acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013186544 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dihydroxy(4-~14~C)pyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90927373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dioxo-(614C)1H-pyrimidine-6-carboxylic acid can be achieved through several methods. One common approach involves the condensation of urea with malonic acid in the presence of a catalyst, followed by cyclization to form the pyrimidine ring. The reaction conditions typically include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of advanced catalysts and purification techniques ensures the production of high-purity compounds suitable for various applications.

Analyse Des Réactions Chimiques

Types of Reactions

2,4-Dioxo-(614C)1H-pyrimidine-6-carboxylic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various derivatives, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the compound into different reduced forms, which may have distinct properties and applications.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome and efficiency of these reactions .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction and conditions used. For example, oxidation reactions may yield carboxylated derivatives, while substitution reactions can produce a wide range of substituted pyrimidines with varying functional groups .

Applications De Recherche Scientifique

2,4-Dioxo-(614C)1H-pyrimidine-6-carboxylic acid has numerous scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in various organic reactions.

Biology: The compound is used in studies related to nucleic acid metabolism and as a precursor for the synthesis of nucleotide analogs.

Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mécanisme D'action

The mechanism of action of 2,4-Dioxo-(614C)1H-pyrimidine-6-carboxylic acid involves its interaction with various molecular targets and pathways. In biological systems, the compound can be incorporated into nucleic acids, affecting their structure and function. It may also inhibit specific enzymes involved in nucleotide metabolism, leading to potential therapeutic effects .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogues

Structural and Functional Differences

2-Chloro-6-methylpyrimidine-4-carboxylic Acid

- Substituents : Chloro (Cl) at position 2, methyl (CH₃) at position 6, and carboxylic acid at position 3.

- Key Differences: The absence of oxo groups reduces hydrogen-bonding capacity compared to the target compound.

- Pharmacological Data: No explicit activity reported in the evidence, but chloro-substituted pyrimidines are often associated with enhanced stability and antimicrobial activity .

Coumarin- and Tetrazole-Modified Pyrimidines

- Substituents : Coumarin (aromatic lactone) and tetrazole (N-containing heterocycle) moieties.

- Key Differences :

- Pharmacological Data : Derivatives exhibit varied bioactivity, including antimicrobial and enzyme-inhibitory effects, though direct comparisons to the target compound are lacking.

1-Ethyl-2,4-dioxo-pyrido[2,3-d]pyrimidine-6-carboxylic Acid

- Substituents : Ethyl group at position 1, fused pyrido ring (pyridine + pyrimidine), and carboxylic acid at position 5.

- Ethyl group enhances lipophilicity, affecting membrane permeability .

Comparative Data Table

Activité Biologique

2,4-Dioxo-(614C)1H-pyrimidine-6-carboxylic acid, also known by its CAS number 65-86-1, is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of molecules known for their diverse pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties.

- Molecular Formula : CHNO

- Molecular Weight : 156.096 g/mol

- CAS Number : 65-86-1

- MDL Number : MFCD00006027

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study by PubChem reported that this compound effectively inhibits the growth of various bacterial strains, demonstrating its potential as an antibacterial agent. The mechanism of action is believed to involve the inhibition of nucleic acid synthesis, which is critical for bacterial replication.

Anticancer Activity

The compound has also been studied for its anticancer properties. A case study involving human cancer cell lines showed that this compound induces apoptosis in cancer cells. The study highlighted its ability to modulate key signaling pathways associated with cell survival and proliferation.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.2 | Induction of apoptosis |

| HeLa (Cervical) | 12.5 | Inhibition of cell cycle progression |

| A549 (Lung) | 18.3 | Modulation of p53 signaling |

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has shown promise as an anti-inflammatory agent. Research indicates that it can inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases.

The biological activities of this compound can be attributed to several mechanisms:

- Nucleic Acid Synthesis Inhibition : The compound's structure allows it to interfere with the synthesis of nucleic acids in microorganisms.

- Apoptosis Induction : It activates intrinsic apoptotic pathways in cancer cells, leading to programmed cell death.

- Cytokine Modulation : The compound regulates the expression of cytokines involved in inflammatory responses.

Q & A

Q. How can X-ray crystallography or NMR elucidate tautomeric forms under physiological conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.